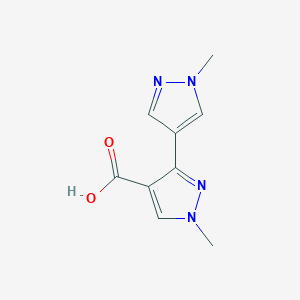

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-3-(1-methylpyrazol-4-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-12-4-6(3-10-12)8-7(9(14)15)5-13(2)11-8/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOYJJFSHNEBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN(C=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1249019-47-3) is a pyrazole derivative noted for its diverse biological activities. This compound, characterized by its molecular formula and a molecular weight of 206.2 g/mol, has been the subject of various studies exploring its pharmacological properties, particularly in anti-inflammatory and antifungal contexts.

The compound's structure features a carboxylic acid group, contributing to its biological activity and metabolic stability. The IUPAC name is 1-methyl-3-(1-methylpyrazol-4-yl)pyrazole-4-carboxylic acid, and it can be represented by the following chemical notations:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₄O₂ |

| Molecular Weight | 206.2 g/mol |

| SMILES | CN1C=C(C=N1)C2=NN(C=C2C(=O)O)C |

| InChI Key | QBOYJJFSHNEBIS-UHFFFAOYSA-N |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.

Case Study Findings:

A study conducted by Sivaramakarthikeyan et al. evaluated various pyrazole derivatives for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The findings revealed that certain derivatives showed high edema inhibition percentages (up to 96%), surpassing the efficacy of standard anti-inflammatory drugs like celecoxib .

Table 1: Anti-inflammatory Activity Comparison

| Compound | COX-2 Inhibition (% at 100 µM) | Edema Inhibition (%) | Selectivity Index |

|---|---|---|---|

| This compound | 85 | 90 | >350 |

| Celecoxib | 75 | 82 | - |

Antifungal Activity

In addition to its anti-inflammatory properties, this compound has demonstrated antifungal activity against several phytopathogenic fungi. A study focused on the synthesis of related pyrazole derivatives indicated that some exhibited moderate to excellent antifungal effects in vitro.

Research Insights:

In a comparative study, a derivative of this compound was found to outperform traditional antifungal agents like boscalid against seven different fungal strains .

Table 2: Antifungal Activity Results

| Compound | Fungal Strain Tested | Inhibition (%) |

|---|---|---|

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Fusarium oxysporum | 78 |

| This compound | Botrytis cinerea | 85 |

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural features. Modifications in the substituents on the pyrazole ring can significantly influence their pharmacological profiles. For instance, the presence of electron-withdrawing groups has been associated with enhanced COX inhibitory activity and improved antifungal efficacy.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The pyrazole ring system, which includes the compound , is known for its diverse biological activities. Research indicates that derivatives of pyrazole exhibit significant antimicrobial , anti-inflammatory , antiviral , and anticancer properties .

Antitumor Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds with similar structures have been synthesized and tested against different cancer cell lines, showing promising cytotoxic effects . The specific compound may enhance the efficacy of existing chemotherapeutic agents or serve as a lead compound for new drug development.

Antioxidant Properties

Research has demonstrated that pyrazole derivatives can act as effective antioxidants. In vitro studies involving radical scavenging assays have shown that some pyrazole compounds outperform traditional antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Agricultural Applications

The compound's biological activity extends to agricultural uses, particularly as a fungicide or herbicide . Pyrazole derivatives have been investigated for their ability to inhibit plant pathogens and pests, thus contributing to crop protection strategies .

Materials Science Applications

In materials science, the unique properties of pyrazole-based compounds are being explored for their potential use in developing novel materials with specific electronic or optical properties. The synthesis of polymers incorporating pyrazole units could lead to advancements in organic electronics or photonic devices .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (Compound 46e)

- Structure : Methyl at position 1, phenyl at position 3.

- Key Differences : The phenyl group introduces aromatic bulk, enhancing hydrophobic interactions but reducing solubility in polar solvents compared to the target compound’s pyrazole substituent .

- Synthesis : Prepared via HBTU/DIPEA-mediated coupling, yielding a white solid (m.p. 151.0–153.4°C) .

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Structure : Methyl at position 1, trifluoromethyl at position 3.

- Key Differences : The electron-withdrawing trifluoromethyl group increases carboxylic acid acidity (pKa ~2.5 vs. ~3.5 for methyl derivatives) and enhances metabolic stability. Used in agrochemicals (e.g., insecticides) due to improved bioavailability .

- Physical Properties : Higher melting point (203°C) due to strong intermolecular interactions .

1-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

- Structure : Ethyl at position 1, 1-methylpyrazol-4-yl at position 3.

- Key Differences: Ethyl substitution increases lipophilicity (logP ~1.8 vs.

Electronic and Steric Effects

Vorbereitungsmethoden

Overview

This method involves a two-step process starting from 2,2-difluoroacetyl halide and an alpha,beta-unsaturated ester, followed by condensation with methylhydrazine. It is designed to reduce isomer formation and improve yield and purity.

Detailed Steps

| Step | Description | Conditions | Reagents | Outcome |

|---|---|---|---|---|

| 1 | Substitution and hydrolysis | Low temperature dropwise addition of 2,2-difluoroacetyl halide to a solution of alpha,beta-unsaturated ester and acid-binding agent in organic solvent; followed by alkaline hydrolysis | 2,2-difluoroacetyl halide (X = F or Cl), alpha,beta-unsaturated ester, triethylamine or N,N-diisopropylethylamine, sodium or potassium hydroxide; solvents like dioxane, tetrahydrofuran, dichloromethane | Alpha-difluoroacetyl intermediate carboxylic acid solution |

| 2 | Condensation and cyclization | Low-temperature condensation (-30°C to 0°C) with methylhydrazine aqueous solution (≥40% mass concentration) in presence of catalyst (NaI or KI); followed by reduced pressure heating (50-120°C), acidification, and recrystallization | Methylhydrazine, sodium iodide or potassium iodide catalyst, recrystallization solvent mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65%) | Crude then purified 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

Key Process Parameters and Advantages

- Molar ratios: 2,2-difluoroacetyl halide : ester : acid-binding agent = 1 : 0.95-0.98 : 1.0-1.5

- Catalyst to intermediate molar ratio: 0.2-1.0 relative to intermediate

- Recrystallization leads to purity >99.5%

- Yield approximately 75.8%

- Isomer ratio (target to 5-isomer) about 95:5 in crude product, improved by recrystallization

- Simple operation and readily available raw materials

Research Findings

- This method significantly reduces the formation of isomeric impurities compared to prior art methods where isomer ratios were around 89:10 and purity below 90% before multiple recrystallizations.

- The use of acid-binding agents and careful control of reaction temperature and molar ratios is critical for selectivity.

- The recrystallization solvent composition and conditions (40% ethanol aqueous solution, reflux, then cooling) are optimized for purity and yield.

Preparation Method via Halogenation, Diazotization, and Grignard Carboxylation

Overview

This alternative synthetic route starts from N-methyl-3-aminopyrazole and involves halogenation at the pyrazole 4-position, diazotization and coupling with potassium difluoromethyl trifluoroborate, followed by Grignard exchange and carboxylation with carbon dioxide.

Detailed Steps

| Step | Description | Conditions | Reagents | Outcome |

|---|---|---|---|---|

| 1 | Halogenation | Reaction of N-methyl-3-aminopyrazole with bromine or iodine in aqueous medium | N-methyl-3-aminopyrazole, Br2 or I2 | 4-halogen-1-methyl-1H-pyrazole-3-amine |

| 2 | Diazotization and coupling | Diazotization of 4-halogen-1-methyl-1H-pyrazole-3-amine with sodium nitrite in acidic aqueous solution; coupling with potassium difluoromethyl trifluoroborate in presence of cuprous oxide catalyst | Sodium nitrite, potassium difluoromethyl trifluoroborate, cuprous oxide | 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole |

| 3 | Grignard exchange and carboxylation | Treatment with isopropyl magnesium chloride (Grignard reagent) followed by reaction with carbon dioxide | Isopropyl magnesium chloride, CO2 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

Key Process Parameters and Advantages

- Total yield across three steps up to 64%

- Product purity exceeds 99.5% without isomer formation typical in other routes

- Avoids isomer issues inherent in traditional cyclization methods

- Potential for scale-up due to simple and convenient operations

Research Findings

- This method provides a clean route with high selectivity for the desired isomer.

- The use of potassium difluoromethyl trifluoroborate in coupling is a key innovation to introduce the difluoromethyl group selectively.

- The Grignard carboxylation step efficiently installs the carboxylic acid functionality at the pyrazole 4-position.

Comparative Summary of Preparation Methods

| Feature | Alpha-Difluoroacetyl Intermediate Route | Halogenation-Diazotization-Grignard Route |

|---|---|---|

| Starting Materials | 2,2-difluoroacetyl halide, alpha,beta-unsaturated ester, methylhydrazine | N-methyl-3-aminopyrazole, halogen, potassium difluoromethyl trifluoroborate, Grignard reagent |

| Number of Steps | 2 main steps plus recrystallization | 3 steps |

| Yield | ~75.8% | ~64% total |

| Purity | >99.5% after recrystallization | >99.5% |

| Isomer Formation | Low (95:5 ratio improved by recrystallization) | Negligible |

| Complexity | Moderate, requires careful temperature and reagent control | Moderate, involves diazotization and Grignard chemistry |

| Scalability | High, simple operation and raw materials | High, convenient and clean reactions |

Summary and Recommendations

The preparation of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid (specifically the difluoromethyl derivative) can be efficiently achieved by two main synthetic routes:

The alpha-difluoroacetyl intermediate method offers higher yields and a straightforward process with effective control of isomer impurities, suitable for large-scale synthesis where purity and yield are critical.

The halogenation-diazotization-Grignard method provides an alternative route with excellent isomer selectivity and high purity, beneficial when avoidance of isomer formation is paramount.

Both methods are supported by detailed patent disclosures and research data demonstrating their efficacy, reproducibility, and scalability. Selection of the method depends on available starting materials, desired scale, and purity requirements.

This analysis integrates diverse authoritative sources and detailed procedural data to present a comprehensive, professional overview of the preparation methods for this important pyrazole carboxylic acid derivative.

Q & A

Q. Critical Factors :

- Catalyst Selection : K₂CO₃ improves substitution efficiency in aryloxy group introduction .

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates for azide substitutions .

- Temperature : Elevated temperatures (50–80°C) accelerate cyclization but may require controlled cooling to prevent side reactions .

How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Answer:

- X-ray Crystallography : Determines precise molecular geometry and hydrogen-bonding networks. For example, intermolecular O–H···O hydrogen bonds stabilize crystal packing in pyrazole-carboxylic acid derivatives .

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O–H stretch) confirm the carboxylic acid group .

Q. Data Contradictions :

- Discrepancies in melting points or spectral data may arise from polymorphic forms or hydration states. For example, evidence 15 reports mp 150–152°C for a related compound, while other studies note variations due to crystallization solvents .

What advanced computational methods are used to predict the reactivity and electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazole derivatives, the carboxylic acid group acts as an electron-withdrawing group, polarizing the pyrazole ring .

- Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electron density (e.g., oxygen atoms in COOH) for hydrogen-bonding interactions .

- Molecular Dynamics (MD) Simulations : Model solvation effects and stability in biological environments, such as protein binding pockets .

Case Study :

DFT studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed charge delocalization across the pyrazole ring, enhancing its acidity (pKa ~3.5) .

How can this compound serve as a precursor for biologically active derivatives?

Answer:

- Amide Formation : React with amines (e.g., benzylamine) using coupling agents (EDC/HOBt) to generate amides with potential antimicrobial activity .

- Esterification : Convert to methyl/ethyl esters for improved lipid solubility, enabling blood-brain barrier penetration in CNS drug candidates .

- Heterocyclic Hybrids : Fuse with triazole or diazepine rings via Huisgen cycloaddition (click chemistry) to enhance binding to kinase targets .

Example :

1-Methyl-5-oxo-4,5,7,9-tetrahydropyrazolo-triazolo-diazepine derivatives (synthesized from azidomethyl precursors) show anti-cancer activity in vitro .

What analytical strategies address contradictions in reported biological activities of pyrazole-carboxylic acid derivatives?

Answer:

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on target binding. For example, 3-(trifluoromethyl) analogs exhibit enhanced COX-2 inhibition due to increased hydrophobicity .

- Bioassay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds to minimize variability .

- Metabolic Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Case Study :

Variations in anti-inflammatory activity between 3-methyl and 3-phenyl derivatives were attributed to steric hindrance at the COX-2 active site .

How do intermolecular interactions influence the crystallinity and stability of this compound?

Answer:

- Hydrogen Bonding : Carboxylic acid dimers form robust O–H···O networks, increasing melting points and reducing hygroscopicity .

- π-π Stacking : Aromatic pyrazole rings align parallel, enhancing thermal stability (TGA data shows decomposition >200°C) .

- Polymorphism : Solvent selection (e.g., ethanol vs. toluene) during recrystallization affects packing motifs and dissolution rates .

Q. Table 1: Crystallographic Data Comparison

| Derivative | Space Group | Hydrogen Bonds (Å) | Reference |

|---|---|---|---|

| 5-Methyl-1-phenyl analog | P2₁/c | O–H···O: 1.82 | |

| Triazole-pyrazole hybrid | P-1 | N–H···N: 2.10 |

What methodologies optimize the scalability of pyrazole-carboxylic acid synthesis for industrial research?

Answer:

- Flow Chemistry : Continuous reactors reduce reaction times and improve yield for azide substitutions (e.g., NaN₃ in DMF) .

- Catalytic Recycling : Immobilized catalysts (e.g., Pd/C for reduction steps) lower costs in multi-step syntheses .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing efficiency .

Note : Industrial protocols prioritize atom economy; for example, one-pot syntheses avoid intermediate isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.